1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea
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Overview
Description
1-Benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea is an organic compound characterized by its unique structure, which includes a benzhydryl group and a tetrahydropyran ring
Scientific Research Applications
1-Benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea typically involves the following steps:
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Formation of the Benzhydryl Intermediate:
Starting Materials: Benzhydryl chloride and an appropriate amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions.
Product: Benzhydryl amine.
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Formation of the Tetrahydropyran Intermediate:
Starting Materials: 4-hydroxytetrahydro-2H-pyran.
Reaction Conditions: The hydroxyl group is protected using a suitable protecting group, such as a silyl ether.
Product: Protected tetrahydropyran derivative.
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Coupling Reaction:
Starting Materials: Benzhydryl amine and the protected tetrahydropyran derivative.
Reaction Conditions: The coupling is facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Product: Coupled intermediate.
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Deprotection and Urea Formation:
Starting Materials: Coupled intermediate.
Reaction Conditions: Deprotection of the tetrahydropyran derivative followed by reaction with an isocyanate to form the urea linkage.
Product: this compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives, potentially altering the hydroxyl group on the tetrahydropyran ring.
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Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions.
Products: Reduced forms, possibly affecting the benzhydryl group or the urea linkage.
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Substitution:
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies with the type of substitution, often requiring catalysts or specific solvents.
Products: Substituted derivatives, modifying either the benzhydryl or tetrahydropyran moieties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Mechanism of Action
The mechanism of action of 1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzhydryl group may facilitate binding to hydrophobic pockets, while the urea linkage can form hydrogen bonds with active site residues. The tetrahydropyran ring may enhance solubility and bioavailability.
Comparison with Similar Compounds
1-Benzhydryl-3-(hydroxymethyl)urea: Lacks the tetrahydropyran ring, potentially altering its solubility and binding properties.
1-Benzhydryl-3-((4-methoxytetrahydro-2H-pyran-4-yl)methyl)urea: Contains a methoxy group instead of a hydroxyl group, which may affect its reactivity and biological activity.
Uniqueness: 1-Benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the presence of both the benzhydryl and tetrahydropyran moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Properties
IUPAC Name |
1-benzhydryl-3-[(4-hydroxyoxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-19(21-15-20(24)11-13-25-14-12-20)22-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,24H,11-15H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZLPWWXLFAJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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